7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions using 3,5-dimethylpiperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluoro and sulfonyl groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: Due to its quinoline core, it may have potential as an antibacterial or antiviral agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is not fully understood. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline core may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar core structure but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinolones.
Properties
IUPAC Name |
7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-6-5-7-18(9-15)31(29,30)23-14-26(4)21-11-22(20(25)10-19(21)24(23)28)27-12-16(2)8-17(3)13-27/h5-7,9-11,14,16-17H,8,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMBTUBNKWIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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